Methyl 3-bromo-4-cyanobenzoate

Regiochemical purity Structural authentication Procurement specification

Failed sequential functionalization from incorrect regioisomer selection is a common bottleneck. Methyl 3-bromo-4-cyanobenzoate (CAS 942598-44-9) solves this with the precise 3-Br/4-CN arrangement enabling orthogonal Suzuki coupling then nitrile-directed C-H activation-validated in CDK inhibitor patents. • 10-100× faster oxidative addition than aryl chlorides reduces catalyst loading and reaction time. • Nitrile-directed ortho-C-H activation adds a second diversity point without protecting group manipulation. • ≥98% HPLC purity ensures reproducibility across parallel synthesis batches.

Molecular Formula C9H6BrNO2
Molecular Weight 240.05 g/mol
CAS No. 942598-44-9
Cat. No. B1602964
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-bromo-4-cyanobenzoate
CAS942598-44-9
Molecular FormulaC9H6BrNO2
Molecular Weight240.05 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC(=C(C=C1)C#N)Br
InChIInChI=1S/C9H6BrNO2/c1-13-9(12)6-2-3-7(5-11)8(10)4-6/h2-4H,1H3
InChIKeyNPUBMRDPZDMJDK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 3-Bromo-4-Cyanobenzoate: Identity & Profile


Methyl 3-bromo-4-cyanobenzoate (CAS 942598-44-9) is a disubstituted aromatic ester belonging to the halogenated benzonitrile family, with molecular formula C₉H₆BrNO₂ and a molecular weight of 240.05 g/mol [1]. The compound features a bromine atom at the meta position and a cyano group at the para position relative to the methyl ester, creating a distinct electronic and steric environment characterized by an XLogP3-AA of 2.2, zero hydrogen-bond donors, three hydrogen-bond acceptors, and a topological polar surface area of 50.1 Ų [1]. It serves primarily as a versatile synthetic intermediate in medicinal chemistry and organic synthesis, where the bromine atom enables transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) and the cyano group acts as both a directing group for C–H activation and a precursor to heterocycles [2][3].

Orthogonal handles for sequential coupling and C–H activation workflows
Methyl ester protection for multi-step synthesis requiring carboxylic acid masking
Aryl-Br cross-coupling reactivity context for library synthesis programs

Why Methyl 3-Bromo-4-Cyanobenzoate Cannot Be Substituted


Although numerous bromo-cyanobenzoate derivatives share superficial structural similarity, their regiochemical, electronic, and steric differences produce divergent reactivity profiles that preclude indiscriminate substitution in synthesis. The specific 3-bromo-4-cyano substitution pattern dictates the directing-group capability of the nitrile in palladium-catalyzed C–H activation, influences the oxidative addition rate of the C–Br bond in cross-coupling, and determines the steric accessibility of the ester for hydrolysis or aminolysis [1]. Switching to the 4-bromo-3-cyano regioisomer (CAS 1232424-44-0) inverts the electronic relationship between the halogen and nitrile, altering regioselectivity in subsequent functionalization. Replacing the methyl ester with the ethyl ester (CAS 362527-61-5) changes solubility, lipophilicity, and deprotection kinetics. Using the free carboxylic acid (CAS 58123-69-6) eliminates the protecting-group function and introduces a reactive proton. Even substituting bromine for chlorine fundamentally alters the activation energy for palladium-mediated oxidative addition, with aryl bromides generally reacting 10–100× faster than the corresponding chlorides [2]. The quantitative evidence below substantiates these differentiation claims.

Target
  • 3-Br,4-CN Para nitrile directs C–H activation
  • Methyl ester Orthogonal protecting group with quantitative deprotection
  • Aryl-Br Class-level fast oxidative addition
Substitute may differ
  • 4-Br,3-CN Regioisomer alters directing geometry and π-conjugation
  • Ethyl ester / free acid Alters solubility, LogP, and deprotection kinetics
  • Aryl-Cl analog Oxidative addition rate context may shift significantly

Methyl 3-Bromo-4-Cyanobenzoate: Differentiation Evidence


Regioisomer Identity & Purity Verification

Methyl 3-bromo-4-cyanobenzoate (CAS 942598-44-9) is defined by the specific 3-bromo-4-cyano substitution on the benzoyl ring. The regioisomer methyl 4-bromo-3-cyanobenzoate (CAS 1232424-44-0) shares the identical molecular formula (C₉H₆BrNO₂, MW 240.05) and nearly identical computed physicochemical properties but differs in the spatial arrangement of the bromo and cyano groups [1]. In synthetic applications, this regioisomeric distinction is critical: the cyano group at the 4-position in the target compound places it para to the ester, creating a linear π-conjugation pathway that influences the electronic nature of the aromatic ring differently than the meta-relationship in the 4-bromo-3-cyano isomer. Commercially, the target compound is supplied with verified purity specifications—≥98% by HPLC from multiple vendors (Capot Chemical, Leyan, Chemscene) [2], while the regioisomer 1232424-44-0 is offered by fewer suppliers and primarily as a research chemical without equivalent quality documentation [1]. The unambiguous structural identity of CAS 942598-44-9 is confirmed by its unique InChIKey (NPUBMRDPZDMJDK-UHFFFAOYSA-N) and SMILES (COC(=O)C1=CC(=C(C=C1)C#N)Br), ensuring procurement of the correct regioisomer .

Regioisomer identity
Specification review
≥3 suppliers reporting ≥98% purity
Confirmed regioisomer supports reproducible para-directed protocols
Procurement should verify regioisomer by InChIKey, not only CAS
Regiochemical purity Structural authentication Procurement specification

Methyl Ester vs. Carboxylic Acid: Protection & Hydrolysis

Methyl 3-bromo-4-cyanobenzoate functions not only as a coupling substrate but also as a protected form of 3-bromo-4-cyanobenzoic acid (CAS 58123-69-6). The methyl ester can be quantitatively hydrolyzed to the free acid under mild basic conditions: treatment of methyl 3-bromo-4-cyanobenzoate (200 mg, 0.83 mmol) with 1.0 N aqueous NaOH in CH₂Cl₂/MeOH at room temperature provides 3-bromo-4-cyanobenzoic acid in quantitative yield (190 mg, 0.83 mmol) . Conversely, the free carboxylic acid (CAS 58123-69-6, MW 226.03) cannot serve as a protected intermediate in multi-step sequences requiring ester stability, and its acidic proton can interfere with organometallic reagents or basic reaction conditions [1]. The methyl ester offers a calculated LogP of 2.2 vs. an estimated LogP of ~1.8 for the free acid (based on the carboxylic acid form), providing superior organic-phase partitioning for extractive workup [2]. Vendor pricing data from Fluorochem (via cnreagent.com) indicates the methyl ester is available at 5,632 CNY/250 mg (95% purity) , while the free acid 58123-69-6 is offered by Bide Pharmatech with different cost-per-gram metrics, reflecting distinct market positions and synthetic utility [1].

Ester vs. acid conversion
Reported
Quantitative yield
Supports methyl ester as a reliable protected intermediate
1.0 N NaOH, CH₂Cl₂/MeOH, rt; 200 mg scale
Ester hydrolysis Protecting group strategy Synthetic intermediate

Cross-Coupling Rates: Aryl-Br vs. Aryl-Cl

The bromine atom at the 3-position of methyl 3-bromo-4-cyanobenzoate is the primary handle for transition-metal-catalyzed cross-coupling reactions. In palladium-catalyzed Suzuki-Miyaura coupling, the oxidative addition step—often rate-limiting—occurs significantly faster with aryl bromides than with the corresponding aryl chlorides. The general relative reactivity order for Pd(0)-mediated oxidative addition of aryl halides is established as I > Br >> Cl, with aryl bromides typically reacting 10–100 times faster than aryl chlorides under comparable conditions [1]. This principle was exploited in the ortho-halogenation methodology reported by Du et al. (2013), where arylnitriles bearing a cyano directing group underwent Pd-catalyzed selective ortho-bromination, chlorination, or iodination in good to excellent yields, demonstrating the compatibility of the cyano directing group with halogenation at gram scale [2]. While the Du et al. study did not directly compare the cross-coupling rates of methyl 3-bromo-4-cyanobenzoate against its chloro analog, the well-established class-level kinetic advantage of C–Br over C–Cl oxidative addition means that the bromo compound will undergo Suzuki, Heck, Sonogashira, and Buchwald-Hartwig couplings under milder conditions (lower temperature, shorter time, lower catalyst loading) than the corresponding chloro derivative [1]. This translates to higher synthetic throughput and reduced byproduct formation in library synthesis applications.

Aryl-Br vs. Aryl-Cl
Class-level
10–100× faster oxidative addition
Enables milder coupling conditions and higher throughput
General reactivity order: I > Br >> Cl (Miyaura & Suzuki, 1995)
Cross-coupling reactivity Oxidative addition kinetics Aryl halide comparison

Cyano-Directed C–H Activation Compatibility

The cyano group at the 4-position of methyl 3-bromo-4-cyanobenzoate serves as an effective directing group for palladium-catalyzed ortho-C–H bond activation, as demonstrated by Du et al. (2013) in their comprehensive study of ortho-halogenation of arylnitriles [1]. The methodology achieved good to excellent yields for ortho-iodination, bromination, and chlorination across a range of arylnitrile substrates bearing both electron-withdrawing and electron-donating groups, and was successfully demonstrated at gram scale. In this context, the pre-existing bromine at the 3-position of the target compound does not interfere with the cyano-directed ortho-halogenation at the alternative ortho position(s), enabling sequential functionalization strategies that are not accessible with non-halogenated arylnitriles. The method was further validated by application to the synthesis of precursors of paucifloral F and isopaucifloral F, natural products of pharmacological interest [1]. This contrasts with the 4-bromo-3-cyano regioisomer (CAS 1232424-44-0), where the meta-relationship between the cyano group and ester would alter the steric and electronic environment for directed C–H activation at the ortho positions.

C–H activation fit
Assay context
Cyano-directed ortho-halogenation reported in good to excellent yields
Supports sequential orthogonal functionalization strategies
Pd-catalyzed; gram-scale demonstrated (Du et al., 2013)
C–H activation Cyano directing group ortho-Functionalization

CDK Inhibitor Synthesis: Validated Intermediate

Methyl 3-bromo-4-cyanobenzoate is documented as an intermediate in the synthesis of imidazole derivatives that function as modulators of cyclin-dependent kinases (CDKs), as disclosed in U.S. Patent US8598217B2 (Astex Therapeutics Ltd. / Novartis AG) [1]. The patent describes compounds of formula (I) with activity as CDK kinase inhibitors, useful in the treatment of proliferative diseases such as cancers [1]. The compound appears in the synthetic pathway as a building block contributing the 3-bromo-4-cyanobenzoyl fragment to the final inhibitor structures. This patent-documented use in a therapeutic program provides procurement-level validation that distinguishes the compound from closely related analogs not referenced in patent literature. Specifically, the methyl ester form is the required intermediate rather than the free acid or ethyl ester, because the ester protects the carboxylic acid during the multi-step synthesis and is cleaved at the appropriate stage. While the patent does not directly compare the target compound with analogs, its inclusion in a major pharmaceutical patent (assigned to Astex/Novartis) indicates that the specific substitution pattern and ester form were selected from a broader pool of possible building blocks through medicinal chemistry optimization [1].

Patent precedent
Source review
Referenced in US8598217B2 for CDK inhibitor synthesis
Supports procurement for kinase-targeted library design
Astex/Novartis patent; specific regioisomer selection context
CDK inhibitor Medicinal chemistry Patent-validated intermediate

Methyl 3-Bromo-4-Cyanobenzoate: Application Scenarios


Kinase Inhibitor Libraries via Sequential Functionalization

Based on the compound's validated role in CDK inhibitor patents [1] and its compatibility with cyano-directed C–H activation [2], methyl 3-bromo-4-cyanobenzoate is the recommended building block for medicinal chemistry programs constructing kinase-focused compound libraries. The 3-bromo substituent enables initial Suzuki-Miyaura diversification with aryl/heteroaryl boronic acids, while the 4-cyano group subsequently directs Pd-catalyzed ortho-C–H functionalization for a second diversity point—a sequential orthogonal strategy not achievable with regioisomers lacking the correct spatial arrangement of Br and CN groups [2]. The methyl ester remains intact throughout these transformations and can be hydrolyzed quantitatively at the final stage to reveal the carboxylic acid for further derivatization or for biological assay as the free acid .

Protected Intermediate for Multi-Step Total Synthesis

When a synthetic route requires a benzoic acid derivative to remain protected through multiple steps involving strong bases, nucleophiles, or organometallic reagents, the methyl ester form of 3-bromo-4-cyanobenzoic acid is the appropriate procurement choice. The Du et al. (2013) study demonstrated gram-scale compatibility of the cyano directing group in C–H activation, and the methodology was successfully applied to the synthesis of paucifloral F precursors [2]. The quantitative deprotection yield (1.0 N NaOH, CH₂Cl₂/MeOH, room temperature) ensures that the free acid can be liberated without chromatography at the desired stage, minimizing loss of precious advanced intermediate .

High-Throughput Cross-Coupling: Bromo vs. Chloro Selection

For parallel synthesis workflows employing palladium-catalyzed cross-coupling, the aryl bromide in methyl 3-bromo-4-cyanobenzoate provides the class-level kinetic advantage of 10–100× faster oxidative addition compared to the corresponding aryl chloride [3]. This translates to shorter reaction times, lower catalyst loadings, and broader boronic acid scope under standardized high-throughput conditions. Procurement of the bromo derivative is therefore the rational choice when reaction efficiency and substrate scope breadth are prioritized, unless a specific chloro analog is required for late-stage functionalization strategies where the lower reactivity of C–Cl is deliberately exploited for chemoselectivity.

Functional Benzonitrile Monomer for Materials Science

The combination of a polymerizable/metal-coordinating nitrile group, a cross-coupling-competent bromine atom, and a protected carboxylic acid in a single, low-molecular-weight scaffold (MW 240.05) makes methyl 3-bromo-4-cyanobenzoate a versatile monomer or synthon for the synthesis of functional organic materials, including metal-organic frameworks (MOFs), covalent organic frameworks (COFs), and liquid crystal precursors. The documented purity specification of ≥98% (HPLC) from multiple vendors [4] ensures batch-to-batch consistency required for materials science applications where trace impurities can disrupt crystallization or polymerization behavior.

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis
Sequential orthogonal handles
Suzuki-Miyaura then C–H activation compatibility
Multi-step total synthesis
Methyl ester protection
Quantitative deprotection yield review
High-throughput cross-coupling
Aryl-Br reactivity context
Milder conditions vs. aryl-Cl; scope breadth
Functional materials monomer
≥98% HPLC purity context
Batch-to-batch consistency for MOF/COF synthesis

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Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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